

Technical Support Center: Overcoming Resistance to ENMD-2076

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1139454

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ENMD-2076 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is an orally active, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.^{[1][2]} Additionally, it targets several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).^{[1][2]} This dual activity gives ENMD-2076 both anti-proliferative and anti-angiogenic properties.

Q2: In which cancer types has resistance to ENMD-2076 been observed?

Resistance to ENMD-2076 has been predominantly studied in preclinical models of triple-negative breast cancer (TNBC).^{[3][4][5][6]} Resistance has also been investigated in leukemia cell lines.^[7]

Q3: What are the known mechanisms of resistance to ENMD-2076?

The most well-documented mechanism of resistance to ENMD-2076 is the induction of cellular senescence, particularly in p53-mutated TNBC models.^{[3][4][5][6]} Instead of undergoing

apoptosis, cancer cells enter a state of irreversible growth arrest but remain metabolically active.

Another described mechanism, observed in a leukemia cell line model, involves the activation of the PI3K/Akt signaling pathway, which appears to be independent of Aurora A kinase mutations.

Furthermore, in TNBC patient-derived xenograft (PDX) models, acquired resistance has been associated with a "subtype switch," for instance, from a luminal androgen receptor subtype to a basal-like subtype.[5][6]

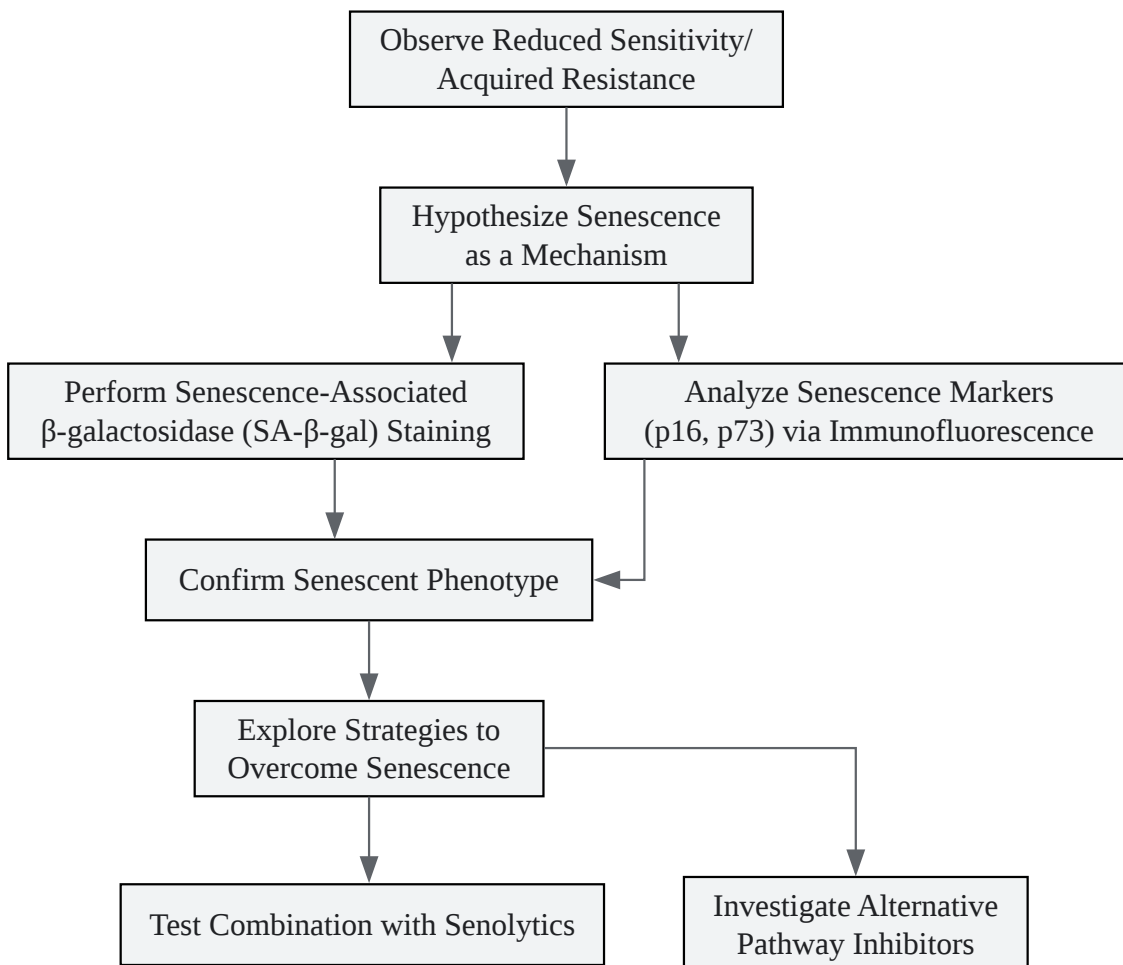
Troubleshooting Guides

Issue 1: Reduced sensitivity or acquired resistance to ENMD-2076 in TNBC models.

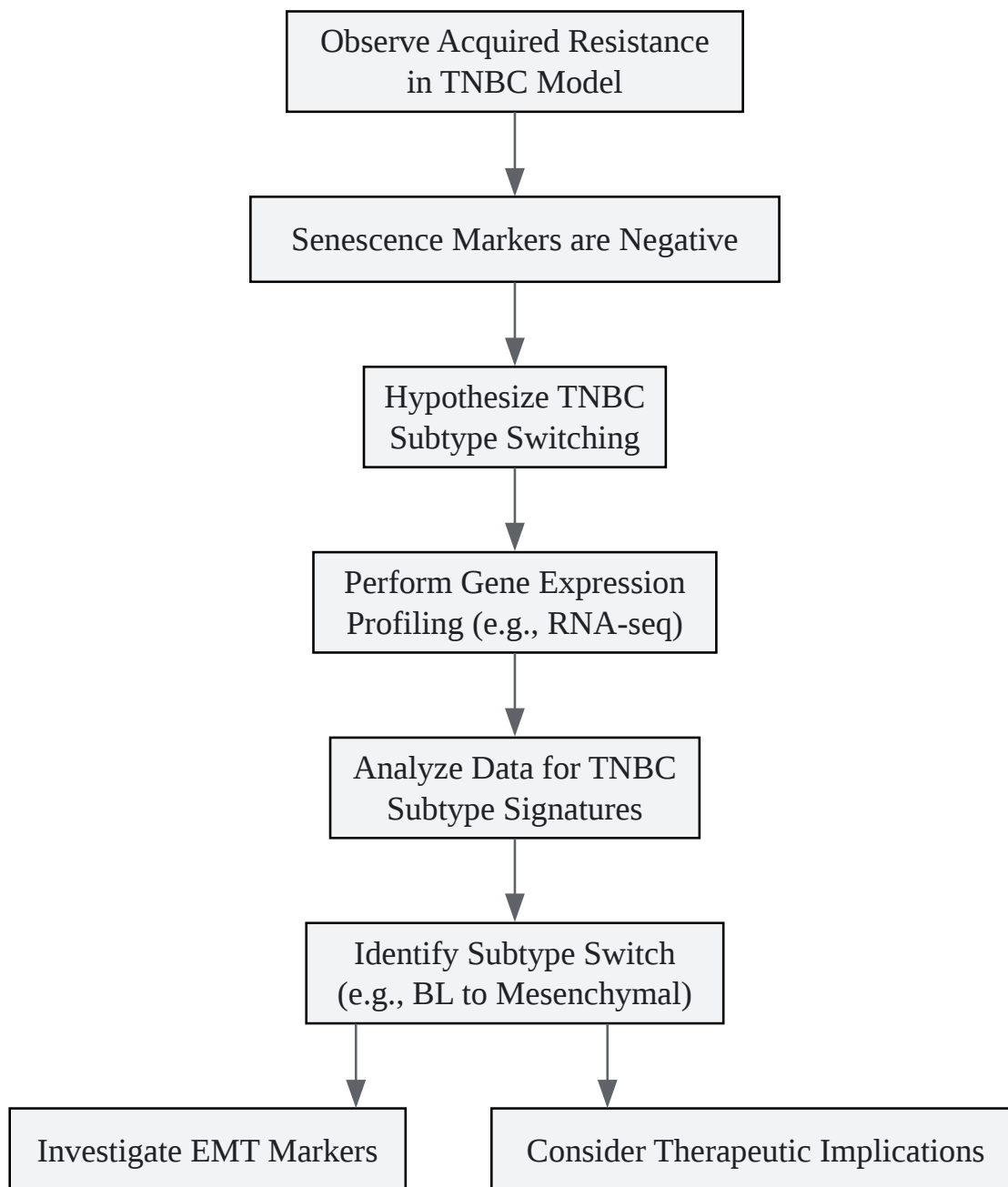
Potential Cause: Induction of cellular senescence.

Troubleshooting Workflow:

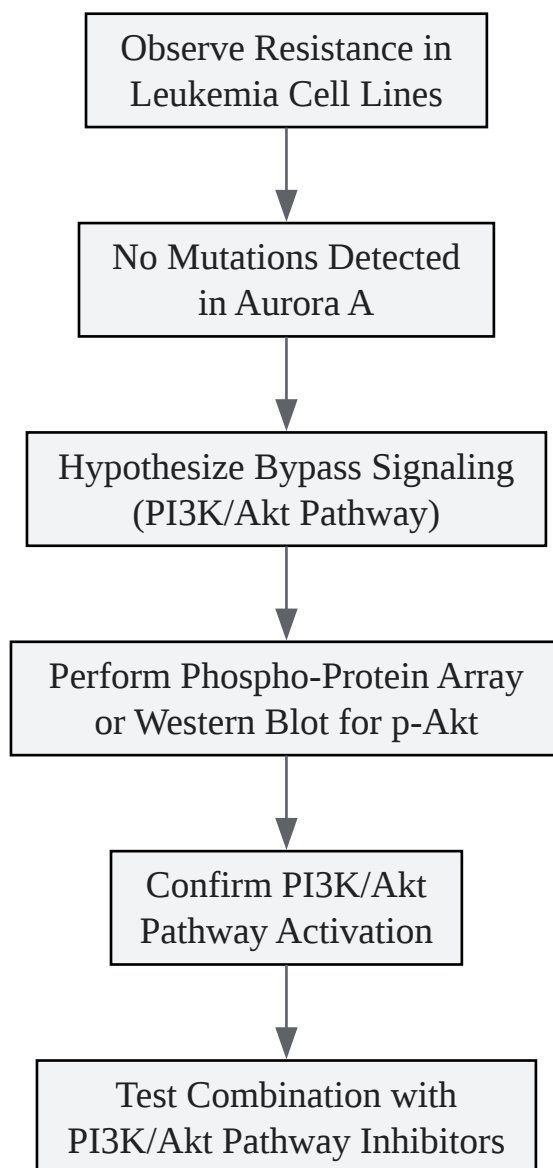
Troubleshooting Senescence-Mediated Resistance



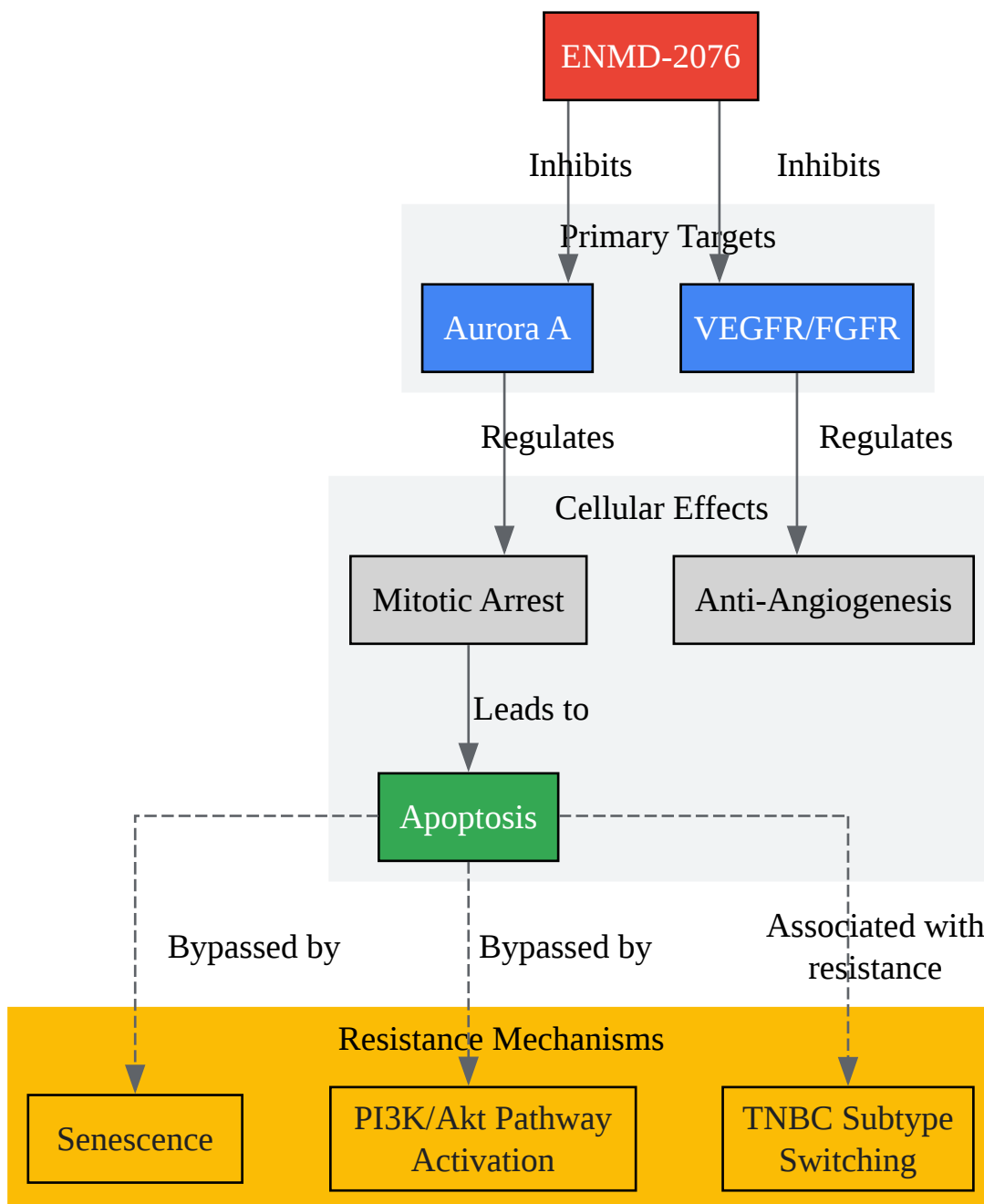
Investigating TNBC Subtype Switching



Addressing PI3K/Akt-Mediated Resistance in Leukemia



ENMD-2076 Mechanism of Action and Resistance Pathways



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